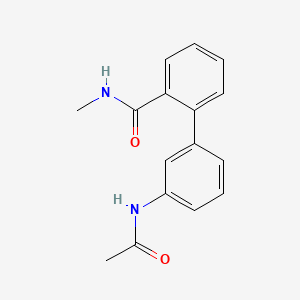![molecular formula C15H13N3 B3808408 4-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyridine trifluoroacetate](/img/structure/B3808408.png)
4-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyridine trifluoroacetate
Overview
Description
4-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyridine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP and is widely used in the field of medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of MPP is not fully understood, but it is believed to act through various pathways such as the inhibition of specific enzymes and receptors, modulation of neurotransmitter activity, and immunomodulation. MPP has been shown to bind to specific targets in cells, leading to the activation or inhibition of various signaling pathways.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects on cells and tissues. In cancer cells, MPP has been shown to induce apoptosis or cell death, inhibit cell proliferation, and reduce tumor growth. In neurons, MPP has been shown to modulate neurotransmitter release, enhance synaptic plasticity, and improve cognitive function. In immune cells, MPP has been shown to modulate cytokine production, regulate T cell activation, and enhance antigen-presenting cell function.
Advantages and Limitations for Lab Experiments
MPP has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, MPP also has some limitations, such as its high cost, limited availability, and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on MPP, including the development of new drugs for cancer, neurological, and autoimmune diseases. Future research could also focus on the optimization of the synthesis method for MPP to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its potential side effects on cells and tissues.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, MPP has been found to inhibit the growth of cancer cells by targeting specific enzymes and receptors. In neuroscience, MPP has been shown to modulate the activity of neurotransmitters, which could lead to the development of new drugs for neurological disorders. In immunology, MPP has been investigated for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
properties
IUPAC Name |
4-methyl-3-[3-(1H-pyrazol-5-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-11-5-7-16-10-14(11)12-3-2-4-13(9-12)15-6-8-17-18-15/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICFCUQZAFBWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S*,6R*)-3-[(3,5-dichlorobenzyl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B3808326.png)

![[1-({1-[(5-propyl-2-furyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B3808330.png)
![methyl 1-[2-hydroxy-3-(4-{[(2-phenylethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B3808335.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3808341.png)
![N-(2-anilinoethyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide](/img/structure/B3808348.png)
![N~2~-{[1-(2-methoxyethyl)piperidin-3-yl]methyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B3808358.png)
![3-(benzyloxy)-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B3808361.png)
![1-(2-methoxyethyl)-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3808370.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3808374.png)
![2-(3-chlorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808390.png)
![2-(1-{1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B3808394.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3808421.png)